N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and spectral data.Scientific Research Applications
Electrophysiological Activity
N-substituted imidazolylbenzamides or benzene-sulfonamides, including structures similar to the queried compound, have been synthesized and evaluated for their cardiac electrophysiological activity. These compounds have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III electrophysiological agents, comparable to clinically trialed compounds (T. K. Morgan et al., 1990).
Thiazolecarboxylic Acid Derivatives
Research into thiazolecarboxylic acid derivatives, which include modifications of the core structure of the compound , has contributed to understanding the chemical synthesis and properties of these compounds. This work explores the acylation and subsequent derivatization of amino-thiazole derivatives, forming a basis for further functional exploration (V. V. Dovlatyan et al., 2004).
Anti-inflammatory and Electrophysiological Effects
Derivatives from 2-aminothiazole and 2-amino-2-thiazoline coupled with acid chlorides of dimethylamino benzoic acid have been synthesized, with some showing anti-inflammatory activity and no adverse effect on myocardial function. This highlights the compound's relevance in exploring new anti-inflammatory agents with cardiovascular safety (D. Lynch et al., 2006).
Corrosion Inhibition
Benzothiazole derivatives have been synthesized and found to be effective corrosion inhibitors for steel in acidic solutions. This research demonstrates the utility of similar structures in protecting metals from corrosion, which is crucial for industrial applications (Zhiyong Hu et al., 2016).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share functional groups with the queried compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have potential therapeutic implications for diseases such as Alzheimer's, demonstrating the broader relevance of studying such chemical structures (H. Sugimoto et al., 1990).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2.ClH/c1-14-11-15(2)19-18(12-14)22-21(28-19)24(10-9-23(3)4)20(25)16-7-6-8-17(13-16)29(5,26)27;/h6-8,11-13H,9-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYFTNRVZRKXRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)S(=O)(=O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride |
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